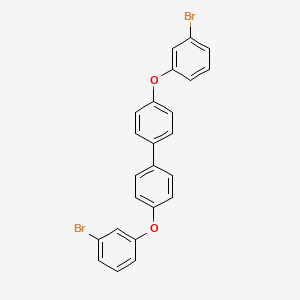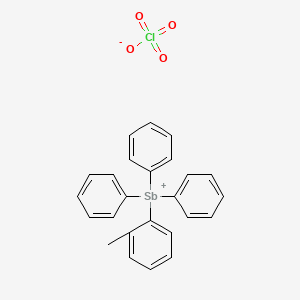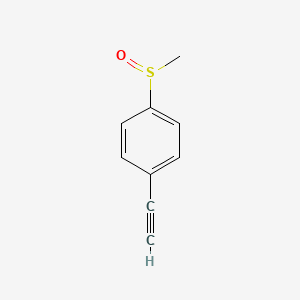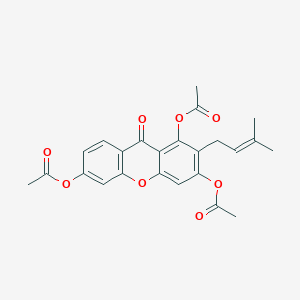
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate is a complex organic compound with a unique structure that includes a xanthene core and multiple acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate typically involves multiple steps. One common method starts with the preparation of 3-methylbut-2-en-1-yl acetate, which can be synthesized by isomerizing 3-methyl-3-buten-1-yl acetate using a catalytic amount of a carbonyl compound of a metal from subgroups 6 to 8 of the periodic system . The xanthene core is then introduced through a series of condensation reactions, followed by acetylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or ethers.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetate groups can undergo hydrolysis, releasing acetic acid and the active xanthene core, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylbut-2-en-1-yl pivalate
- 3-Methyl-2(3-methylbut-2-en-1-yl)furan
- (3-Methylbut-1-en-2-yl)benzene
Uniqueness
Compared to similar compounds, 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate stands out due to its xanthene core and multiple acetate groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
94169-05-8 |
|---|---|
Molekularformel |
C24H22O8 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
[6,8-diacetyloxy-7-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl] acetate |
InChI |
InChI=1S/C24H22O8/c1-12(2)6-8-18-20(30-14(4)26)11-21-22(24(18)31-15(5)27)23(28)17-9-7-16(29-13(3)25)10-19(17)32-21/h6-7,9-11H,8H2,1-5H3 |
InChI-Schlüssel |
WKQALVMBISEEQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=C2C(=C1OC(=O)C)C(=O)C3=C(O2)C=C(C=C3)OC(=O)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)

![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
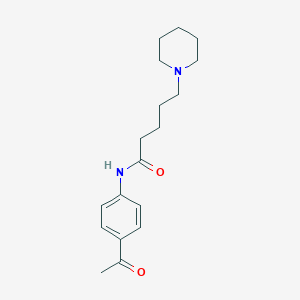



![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
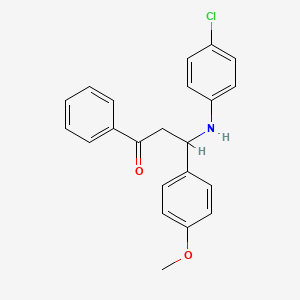
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
